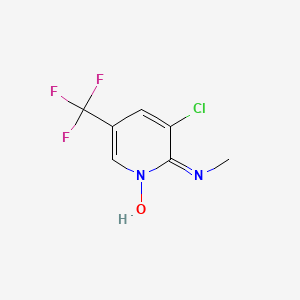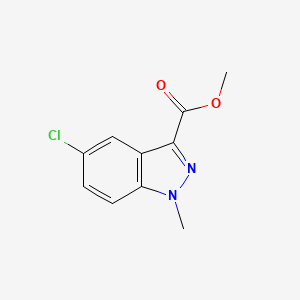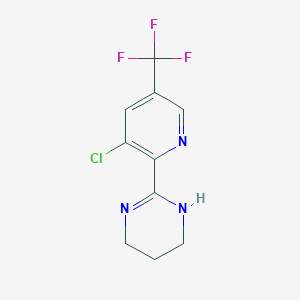
(-)-Leukotriene A4 methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Leukotriene A4 methyl ester: is a derivative of leukotriene A4, a naturally occurring eicosanoid involved in inflammatory responses
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Leukotriene A4 methyl ester typically involves the esterification of leukotriene A4. This process can be achieved through the reaction of leukotriene A4 with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction is monitored until the desired ester is formed, followed by purification through techniques like column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, the purification process may involve advanced techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (-)-Leukotriene A4 methyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides under appropriate conditions.
Major Products Formed:
Oxidation: Various oxidized derivatives, depending on the specific oxidizing agent and conditions used.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Derivatives:
Biology:
Inflammatory Response Studies: The compound is used in research to study the mechanisms of inflammation and the role of leukotrienes in inflammatory diseases.
Medicine:
Drug Development: (-)-Leukotriene A4 methyl ester and its derivatives are investigated for their potential as therapeutic agents in treating inflammatory conditions, asthma, and other related disorders.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways: (-)-Leukotriene A4 methyl ester exerts its effects by interacting with specific receptors and enzymes involved in the inflammatory response. It is known to modulate the activity of leukotriene receptors, leading to changes in cellular signaling pathways that regulate inflammation. The compound can also influence the production of other eicosanoids, further affecting the inflammatory process .
Comparación Con Compuestos Similares
Leukotriene B4: Another leukotriene involved in inflammation, but with different receptor interactions and effects.
Leukotriene C4: A leukotriene that plays a role in bronchoconstriction and is involved in asthma.
Leukotriene D4: Similar to leukotriene C4, it is involved in bronchoconstriction and allergic reactions.
Uniqueness: (-)-Leukotriene A4 methyl ester is unique due to its specific esterified structure, which can influence its stability, solubility, and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C21H32O3 |
|---|---|
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
methyl 4-[3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7+,11-10+,13-12+,16-14+ |
Clave InChI |
WTKAVFHPLJFCMZ-DZFNPKJTSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/C=C/C=C/C1C(O1)CCCC(=O)OC |
SMILES canónico |
CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate](/img/structure/B12340399.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate](/img/structure/B12340401.png)
![3-chloro-2-[(E)-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340402.png)






![1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]-](/img/structure/B12340456.png)
![3-[18-(2-Carboxyethyl)-7-ethenyl-12-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12340459.png)

